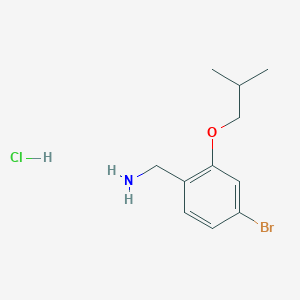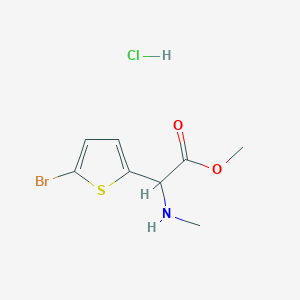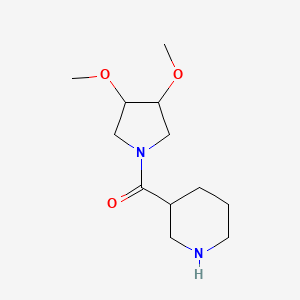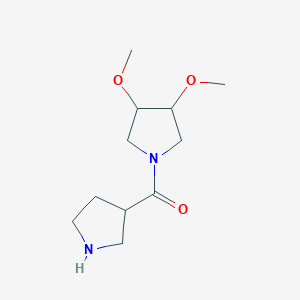
4-Bromo-2-isobutoxybenzylamine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for “4-Bromo-2-isobutoxybenzylamine hydrochloride”, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions are carried out .Aplicaciones Científicas De Investigación
In vivo Metabolism and Identification of Metabolic Pathways
Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been conducted to understand their in vivo metabolism in rats. Such studies identify urinary metabolites, suggesting operative metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Neurotoxic Effects on Noradrenergic Neurons
Compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4) have been studied for their neurotoxic effects on noradrenergic neurons in both adult and developing rats. These studies highlight the specific neurotoxic effects on peripheral and central noradrenergic neurons, providing insights into the mechanisms of neuronal degeneration and the potential for studying neurodegenerative diseases (Jaim-Etcheverry & Zieher, 1980).
Synthetic Technology and Organic Synthesis
Research into synthetic technologies for related compounds, such as N,N-Dimethyl-4-nitrobenzylamine, explores methods for organic synthesis with applications in medicine, pesticides, and chemical fields. These studies offer insights into low-cost, simple, and environmentally friendly production processes (Wang Ling-ya, 2015).
Histidine Decarboxylase Inhibition
Studies on the inhibition of histidine decarboxylase by O-substituted hydroxylamines, related to the chemical structure of interest, provide insights into biochemical pathways. This research can help understand the mechanisms of enzyme inhibition, with potential applications in pharmaceutical development (Leinweber, 1968).
Neonatal Treatment Effects on Neurotransmission
The effects of neonatal treatment with neurotoxic compounds, such as DSP-4, on neurotransmission in the prefrontal cortex of adult rats, shed light on the long-term impacts of early-life exposure to neurotoxins. Such research is crucial for understanding developmental neurotoxicology and the interplay between different neurotransmitter systems (Bortel, Nowak, & Brus, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-bromo-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-8(2)7-14-11-5-10(12)4-3-9(11)6-13;/h3-5,8H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHGRGIJOMHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1531584.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]piperazine](/img/structure/B1531585.png)

![1-[(1-fluorocyclopentyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1531587.png)
![1-[(1-Fluorocyclopentyl)methyl]-1,4-diazepane](/img/structure/B1531588.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531589.png)

![1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol](/img/structure/B1531593.png)






